3-((2,4-二氧代恶唑烷-3-基)甲基)-N-苯基氮杂环丁烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,4-dioxooxazolidin-3-yl)methyl)-N-phenylazetidine-1-carboxamide, also known as DPOC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPOC belongs to the class of azetidine derivatives and has been shown to exhibit promising biological activity.
科学研究应用
治疗剂的发现与开发
对类似化合物的研究已导致针对特定酶或生物途径的有效抑制剂的开发。例如,含环胺的苯并咪唑甲酰胺PARP抑制剂的发现证明了结构相关化合物在癌症治疗中的应用。这些抑制剂对DNA修复至关重要的PARP酶表现出极好的效力,使其成为癌症治疗的有希望的候选药物(Penning等,2009)。
抗菌和抗真菌应用
具有相似骨架的化合物已显示出抗菌和抗真菌活性。对噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物的研究显示,对各种细菌和真菌具有从弱到中等的抗菌活性。这表明在开发新的抗菌剂方面有潜在的应用(Alhameed等,2019)。
化学合成和药物设计
这些化合物的结构复杂性使其成为合成化学研究的有趣目标。合成新衍生物并评估其生物活性的努力有助于发现新的治疗剂。例如,高官能化的β-内酰胺和噻唑烷嫁接的四氢苯并噻吩的合成证明了相关化合物在药物化学中的应用,突出了它们在药物设计和开发中的重要性(Babu等,2013)。
生物活性和作用机制研究
了解具有相似结构的化合物的生物活性和作用机制可以深入了解其治疗潜力。例如,异恶唑和辛可宁酸衍生物对人和大鼠二氢乳清酸脱氢酶的抑制研究突出了此类化合物在研究疾病相关生化途径及其治疗中的重要性(Knecht&Löffler,1998)。
作用机制
Target of Action
It’s known that the 1,3-oxazolidin-2-one fragment, a part of the compound, is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Mode of Action
The reaction mechanism of similar compounds involves the formation of an n-amide radical, 5-exo cyclization, addition to a trifluoromethylalkene, and subsequent β-elimination of the fluoride anion .
Biochemical Pathways
Oxazolidinone derivatives, which this compound is a part of, are known to be involved in various biochemical pathways related to antibacterial activity .
Result of Action
Oxazolidinone derivatives, which this compound is a part of, are known to have significant antibacterial effects .
属性
IUPAC Name |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)8-10-6-16(7-10)13(19)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGQDHSWAMPKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dioxooxazolidin-3-yl)methyl)-N-phenylazetidine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。